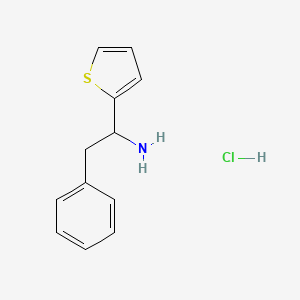

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Thiopheneethylamine, is an aromatic amine . It has a molecular weight of 127.21 . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves several steps. N,N-Dimethylformamide (DMF) reacts with thiophene to obtain 2-thiophenecarbaldehyde, then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, and then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular structure of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride consists of a thiophene ring attached to an ethylamine group . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a liquid at room temperature . It has a boiling point of 128-132°C/22mmHg and a density of 1.087 kg/L .Applications De Recherche Scientifique

1. Functionalization of Multiwall Carbon Nanotubes (MWCNT) 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride can be used to functionalize multiwall carbon nanotubes. This process enhances the properties of MWCNTs, making them suitable for various applications such as sensors, catalysts, and in electronic devices .

Synthesis of Pyrimidine Derivatives

This compound serves as a reactant in the synthesis of pyrimidine derivatives when reacted with various isothiocyanatoketones. Pyrimidine derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .

Synthesis of Acylguanidines Derivatives

It is also used in synthesizing acylguanidines derivatives by reacting with aroyl S-methylisothiourea. Acylguanidines have potential therapeutic applications due to their biological properties .

Electrochromic Device Applications

Tris(4-(thiophen-2-yl)phenyl)amine, a related compound, has been used in high-contrast electrochromic devices. These devices have applications in smart windows, displays, and mirrors due to their ability to change color under electrical stimulus .

Biological Activity Research

Thiophene-based analogs, including those derived from 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride, are a focus for scientists due to their potential as biologically active compounds. They are explored for developing advanced compounds with diverse biological effects .

Safety and Hazards

This compound is known to cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of geldanamycin derivatives as hcv replication inhibitors targeting hsp90 .

Biochemical Pathways

The compound has been used to functionalize multiwall carbon nanotubes (MWCNT) and in the synthesis of pyrimidine derivatives . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Propriétés

IUPAC Name |

2-phenyl-1-thiophen-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS.ClH/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKQMWQOBIKMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CS2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2960934.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)